4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride
Description
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C7H11ClF2O2S and a molecular weight of 232.68 g/mol . This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHBDJKVRTYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride typically involves the reaction of cyclohexane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfonyl chloride as a reagent, which reacts with cyclohexane under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation and Reduction: The major products are sulfonic acids and sulfinic acids, respectively.
Scientific Research Applications
Organic Synthesis
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride group is highly reactive, making it useful for:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides or other derivatives.
- Formation of Acyloxy Compounds : It can be used to introduce acyloxy groups into various substrates.
Medicinal Chemistry
Research indicates that compounds containing sulfonyl chlorides often exhibit significant biological activities, including:
-
Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, potentially acting against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 64 µg/mL -
Enzyme Inhibition : The compound's difluoromethyl group enhances its ability to inhibit serine proteases, with IC50 values indicating potent inhibitory effects in the nanomolar range.
Enzyme Type Inhibition Type IC50 Value (µM) Serine Protease Competitive Inhibition <100
Case Studies
Several studies have explored the practical applications of this compound:
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of sulfonamide derivatives found that this compound demonstrated significant inhibition against various bacterial strains at low concentrations .
- Enzyme Inhibition Studies : Research focused on the structure-activity relationship (SAR) revealed that modifications to the difluoromethyl group significantly enhance enzyme inhibition capabilities .
- Cytotoxicity in Cancer Cells : In vitro assays on cancer cell lines showed that this compound induced cytotoxicity with IC50 values ranging from 10 to 20 µM, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Cyclohexane-1-sulfonyl chloride: This compound lacks the difluoromethyl group and has different reactivity and applications.
Uniqueness
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in various research applications .
Biological Activity
4-(Difluoromethyl)cyclohexane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group attached to a cyclohexane ring with a difluoromethyl substituent. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to the unique reactivity imparted by its functional groups. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities.
- Molecular Formula : CHClFOS
- Molecular Weight : Approximately 218.65 g/mol
Structure-Activity Relationship
The presence of the sulfonyl chloride and difluoromethyl groups in this compound suggests potential reactivity with various nucleophiles, which can lead to diverse biological activities. The unique combination of these functional groups may enhance its interaction with biological targets compared to other similar compounds.
Biological Activity Overview
While specific studies on this compound are scarce, insights can be drawn from related compounds and general properties of sulfonyl chlorides:
- Antimicrobial Activity : Sulfonyl chlorides are known for their antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria and fungi such as Candida albicans .
- Anticancer Potential : Some sulfonyl-containing compounds have been investigated for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Compounds with similar scaffolds have been explored as DPP-4 inhibitors, which play a crucial role in glucose metabolism and are significant in diabetes treatment . The potential of this compound as a DPP-4 inhibitor could be an avenue for further research.
Antimicrobial Evaluation
A study evaluating related sulfonamide derivatives reported moderate antibacterial activity against various strains, indicating that modifications to the sulfonyl group can influence efficacy .
| Compound Name | Activity Against | Notes |
|---|---|---|
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Moderate activity observed |
| 1,3-Oxazol-5(4H)-one | C. albicans | Exhibited significant antifungal activity |
Toxicity Assessments
The toxicity of newly synthesized compounds was assessed using aquatic models like Daphnia magna, revealing varying degrees of toxicity that were significantly lower than that of starting materials . This suggests that modifications can lead to safer alternatives with desirable biological activities.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl chloride group can participate in nucleophilic attack reactions, while the difluoromethyl group may influence the electronic properties of the molecule, enhancing its reactivity and selectivity towards biological targets .
Q & A
Basic: What are the recommended synthetic pathways for 4-(difluoromethyl)cyclohexane-1-sulfonyl chloride, and what analytical techniques validate its purity?
Methodological Answer:
The compound is typically synthesized via a multi-step process:
Sulfonation: Introduce a sulfonic acid group to 4-(difluoromethyl)cyclohexane using fuming sulfuric acid under controlled temperature (0–5°C) .
Chlorination: React the sulfonic acid intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous conditions to form the sulfonyl chloride .
Validation:
- NMR Spectroscopy: Confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H in ¹H NMR; δ ~110–120 ppm in ¹⁹F NMR) and sulfonyl chloride (δ ~3.5–4.5 ppm in ¹³C NMR) .
- FT-IR: Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., dry dichloromethane) to prevent hydrolysis. Employ cold conditions (0–4°C) during reactions to minimize decomposition .
- Storage: Store in amber glass vials at –20°C under desiccant (e.g., silica gel). Avoid prolonged exposure to moisture or light .
Advanced: What mechanistic insights explain the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl chloride acts as an electrophile due to the electron-withdrawing sulfonyl group. Key steps:
Nucleophilic Attack: Amines or alcohols target the sulfur atom, displacing chloride.
Transition State: Stabilized by resonance between the sulfonyl group and leaving chloride.
Example: Reaction with primary amines forms sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide in ), monitored via TLC or HPLC for intermediate trapping .
Advanced: How do steric and electronic effects of the difluoromethyl group influence reaction outcomes?
Methodological Answer:
- Steric Effects: The difluoromethyl group at the 4-position creates a bulky cyclohexane ring, slowing reactions with large nucleophiles (e.g., hindered amines).
- Electronic Effects: The –CF₂H group is weakly electron-withdrawing, slightly enhancing the electrophilicity of the sulfonyl chloride compared to non-fluorinated analogs.
Experimental Design: Compare reaction rates with 4-methyl or 4-H analogs under identical conditions (e.g., kinetic studies using UV-Vis spectroscopy) .
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 60–85%) often stem from:
Purity of Starting Materials: Trace moisture in cyclohexane derivatives reduces chlorination efficiency. Pre-dry substrates with molecular sieves .
Reaction Temperature: Overheating (>40°C) during sulfonation leads to side products (e.g., sulfones). Optimize using differential scanning calorimetry (DSC) to identify exothermic peaks .
Resolution: Reproduce results under strictly anhydrous conditions and monitor via in-situ IR for real-time intermediate analysis.
Advanced: Can palladium-catalyzed methods be adapted for synthesizing derivatives of this compound?
Methodological Answer:
Yes. Inspired by ’s palladium-catalyzed synthesis of cyclic alkenylsulfonyl fluorides:
Cross-Coupling: Use Pd(PPh₃)₄ to couple the sulfonyl chloride with arylboronic acids, forming biaryl sulfonates.
Optimization: Screen ligands (e.g., XPhos) and bases (e.g., K₂CO₃) in THF/water mixtures at 80°C. Monitor via GC-MS for byproduct identification .
Basic: What safety protocols are critical when working with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood.
- Spill Management: Neutralize spills with sodium bicarbonate and dispose as halogenated waste .
- ECHA Compliance: Follow guidelines for labeling (GHS05: Corrosive) and SDS documentation .
Advanced: How does the compound’s conformation (chair vs. boat) affect its reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
